molecular formula C15H16F3NO B3013245 1-[3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2361714-35-2

1-[3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one

Cat. No.: B3013245
CAS No.: 2361714-35-2
M. Wt: 283.294
InChI Key: TYHGNASUJUWITG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, a pyrrolidine ring, and a prop-2-en-1-one moiety

Preparation Methods

The synthesis of 1-[3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the Prop-2-en-1-one Moiety: This can be achieved through aldol condensation reactions involving appropriate aldehydes and ketones.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-[3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the phenyl ring, using reagents like sodium hydride or organolithium compounds.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-[3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the pyrrolidine ring provides structural rigidity. The compound may modulate signaling pathways or inhibit enzyme activity, leading to its observed biological effects.

Comparison with Similar Compounds

1-[3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one can be compared with similar compounds, such as:

    1-[3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]butan-2-one: This compound has a butan-2-one moiety instead of prop-2-en-1-one, affecting its reactivity and biological activity.

    1-[3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-ol:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO/c1-3-13(20)19-9-8-14(2,10-19)11-4-6-12(7-5-11)15(16,17)18/h3-7H,1,8-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHGNASUJUWITG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C(=O)C=C)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.